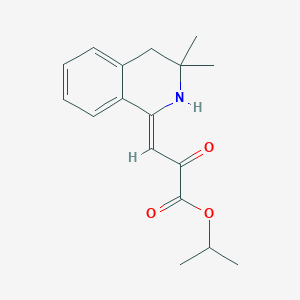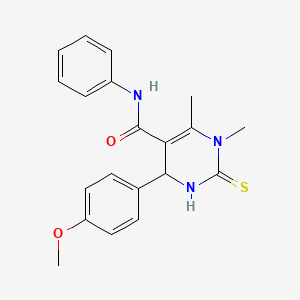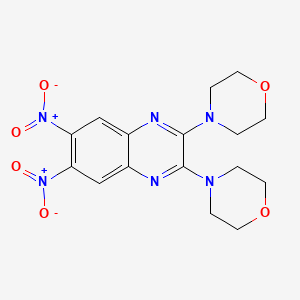
4-(3-methylcyclopentyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methylcyclopentyl)morpholine is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a cyclic amine that has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
4-(3-methylcyclopentyl)morpholine has been extensively studied for its potential applications in scientific research. It has shown promising results in medicinal chemistry, where it has been used as a lead compound for the development of new drugs. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been used as a tool compound for the study of various biological processes, including enzyme inhibition, protein-protein interactions, and signal transduction pathways.
Mechanism of Action
The mechanism of action of 4-(3-methylcyclopentyl)morpholine is complex and varies depending on the specific application. In medicinal chemistry, it has been shown to inhibit the activity of various enzymes and proteins, leading to the suppression of disease progression. In biochemistry, it has been used as a tool compound to study the interactions between proteins and other biomolecules. In pharmacology, it has been shown to modulate the activity of various neurotransmitters and receptors, leading to changes in physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-methylcyclopentyl)morpholine are diverse and depend on the specific application. In medicinal chemistry, it has been shown to inhibit the activity of various enzymes and proteins, leading to the suppression of disease progression. In biochemistry, it has been used as a tool compound to study the interactions between proteins and other biomolecules. In pharmacology, it has been shown to modulate the activity of various neurotransmitters and receptors, leading to changes in physiological processes.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-methylcyclopentyl)morpholine in lab experiments include its high purity and stability, which make it a reliable tool compound for the study of various biological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using 4-(3-methylcyclopentyl)morpholine include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are numerous future directions for the study of 4-(3-methylcyclopentyl)morpholine. One area of research is the development of new drugs based on its structure and mechanism of action. Another area of research is the study of its interactions with other biomolecules, such as proteins and nucleic acids. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to improved yields and purity of the product. Finally, the study of the potential applications of 4-(3-methylcyclopentyl)morpholine in other fields, such as materials science and catalysis, could lead to new discoveries and applications.
Synthesis Methods
The synthesis method of 4-(3-methylcyclopentyl)morpholine is a complex process that involves several steps. One of the most common methods of synthesis is the reaction of 3-methylcyclopentanone with morpholine in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. Other methods of synthesis include the use of different catalysts, solvents, and reaction conditions to optimize the yield and purity of the product.
properties
IUPAC Name |
4-(3-methylcyclopentyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9-2-3-10(8-9)11-4-6-12-7-5-11/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTJNPYTOIGCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylcyclopentyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4963484.png)


![(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4963497.png)
![5-(5-bromo-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4963500.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963505.png)

![benzyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4963521.png)
![2-cyclopentyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4963534.png)
![7-chloro-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4963547.png)

![4,4'-[1,4-piperazinediylbis(3-oxo-3,1-propanediyl)]bis(2,6-di-tert-butylphenol)](/img/structure/B4963580.png)
![3,4-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4963583.png)